molecular formula C10H12N4S B2428178 2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 180537-84-2

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B2428178
M. Wt: 220.29
InChI Key: JXNJFLYVHJFAPM-UHFFFAOYSA-N
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Description

“2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile” is a chemical compound with the linear formula C16H16N4S . Its CAS number is 303066-28-6 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H16N4S . It has a molecular weight of 296.397 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.397 . It has a density of 1.3±0.1 g/cm^3, a boiling point of 601.4±55.0 °C at 760 mmHg, and a flash point of 317.5±31.5 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 125 Å^2 .

Scientific Research Applications

Synthesis and Catalysis

  • Efficient synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives is achieved using a nanomagnetic NH2.MIL-101(Fe)/ED catalyst, which is a basic metal-organic framework catalyst. This process highlights the potential for innovative catalysis in organic synthesis (Moghaddam et al., 2022).

Chemical Reactions and Analysis

  • The compound's interaction with isothiocyanates results in the formation of either 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on reaction conditions. Quantum-chemical modeling of IR spectra and predictive analysis of protein targets and ADMET parameters were conducted for the synthesized compounds (Dotsenko et al., 2021).

Structural Transformation in Chemical Synthesis

  • Recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with various amines results in the formation of different derivatives, showcasing the compound's versatility in chemical transformations (Dyachenko & Rylskaya, 2013).
  • Cross-recyclization reactions with compounds like 1-morpholino-1-cyclopentene and other reagents generate a variety of heterocyclic compounds, demonstrating the compound's utility in the synthesis of diverse chemical structures (Dyachenko & Dyachenko, 2007).

Advanced Applications in Heterocyclic Chemistry

  • Nitriles, including 2,6-diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile, play a significant role in the synthesis of heterocyclic compounds, offering insights into the development of new pharmaceuticals and materials (Elgemeie et al., 1986).

properties

IUPAC Name

2,6-diamino-4-propan-2-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-5(2)8-6(3-11)9(13)15-10(14)7(8)4-12/h5,8H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNJFLYVHJFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(SC(=C1C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile

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